molecular formula C8H17Cl2N2O2P B14709743 Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide CAS No. 22089-26-5

Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide

Cat. No.: B14709743
CAS No.: 22089-26-5
M. Wt: 275.11 g/mol
InChI Key: SWUMGQHZCNDNEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by the addition of 3-methyl-1,3-propanediol. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure the efficient production of the compound while minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives that retain the core structure of the original compound. These products often exhibit different biological activities and are studied for their potential therapeutic applications .

Scientific Research Applications

Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide involves the formation of active metabolites that alkylate DNA. This alkylation leads to the formation of cross-links between DNA strands, preventing their separation and thereby inhibiting DNA replication and RNA transcription. The compound primarily targets rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide is unique due to its broad spectrum of activity and its ability to be used in both chemotherapy and immunosuppressive therapy. Its versatility and effectiveness make it a valuable compound in medical treatments .

Properties

CAS No.

22089-26-5

Molecular Formula

C8H17Cl2N2O2P

Molecular Weight

275.11 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-5-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C8H17Cl2N2O2P/c1-8-6-11-15(13,14-7-8)12(4-2-9)5-3-10/h8H,2-7H2,1H3,(H,11,13)

InChI Key

SWUMGQHZCNDNEI-UHFFFAOYSA-N

Canonical SMILES

CC1CNP(=O)(OC1)N(CCCl)CCCl

Origin of Product

United States

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